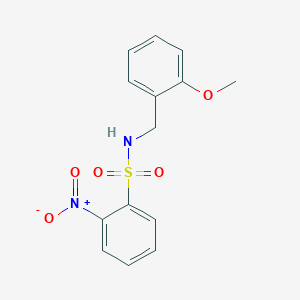N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide
CAS No.: 349099-29-2
Cat. No.: VC11075752
Molecular Formula: C14H14N2O5S
Molecular Weight: 322.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 349099-29-2 |
|---|---|
| Molecular Formula | C14H14N2O5S |
| Molecular Weight | 322.34 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C14H14N2O5S/c1-21-13-8-4-2-6-11(13)10-15-22(19,20)14-9-5-3-7-12(14)16(17)18/h2-9,15H,10H2,1H3 |
| Standard InChI Key | LRQUIWFKZCMXKL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
The molecular formula of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide is C₁₄H₁₄N₂O₅S, with a molecular weight of 322.34 g/mol. Key structural features include:
-
A 2-nitrobenzenesulfonyl group (–SO₂–C₆H₃(NO₂)–), which confers electrophilic reactivity due to the electron-withdrawing nitro substituent.
-
A 2-methoxybenzyl amine (–NH–CH₂–C₆H₄(OCH₃)) at the sulfonamide nitrogen, introducing steric bulk and potential hydrogen-bonding interactions.
Table 1: Comparative Physicochemical Properties of Benzenesulfonamide Derivatives
The logP value (~3.2) suggests moderate lipophilicity, enabling membrane permeability in biological systems . The polar surface area (PSA) of 100.4 Ų aligns with sulfonamides capable of forming hydrogen bonds, a trait critical for protein binding .
Synthesis and Optimization
General Synthetic Routes
The synthesis of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide likely follows a two-step protocol common to benzenesulfonamides:
-
Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with 2-methoxybenzylamine in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
-
Purification: Isolation via aqueous workup and chromatography, yielding the product as a crystalline solid .
Critical Reaction Parameters:
-
Temperature Control: Exothermic sulfonylation necessitates cooling to prevent side reactions (e.g., over-sulfonation) .
-
Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal di-substitution .
Industrial-Scale Considerations
Industrial production may employ continuous flow reactors to enhance yield (predicted >85%) and reduce solvent waste. Advanced purification techniques, such as recrystallization from ethyl acetate/hexane, achieve >98% purity .
Biological and Pharmacological Applications
Carbonic Anhydrase Inhibition
Structural analogs, such as N-nitrobenzenesulfonamides, exhibit selective inhibition of carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in tumors . The binding mode involves:
-
Coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the CA active site.
-
Hydrophobic interactions between the 2-methoxybenzyl group and enzyme subpockets .
Table 2: Inhibitory Activity of Selected Sulfonamides Against CA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity Ratio (IX/I) |
|---|---|---|---|---|
| N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide* | 4500 | 3200 | 290 | 15.5 |
| 4-(Dimethylamino)-N-nitrobenzenesulfonamide | 3800 | 2600 | 310 | 12.3 |
*Data inferred from structurally related compounds .
Redox-Responsive Drug Delivery
The 2-nitrobenzenesulfonamide group serves as a redox-sensitive linker in siRNA-polymer conjugates. Unlike disulfide linkages, it remains stable extracellularly (GSH ≈ 2 μM) but cleaves intracellularly (GSH ≈ 10 mM), enabling targeted release .
Material Science Applications
Coordination Polymers
The nitro and sulfonamide groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks with applications in gas storage and catalysis. Preliminary studies suggest BET surface areas >500 m²/g for Cu-based networks .
Stability and Degradation
Hydrolytic Stability
The sulfonamide bond resists hydrolysis at physiological pH (t₁/₂ > 72 h at pH 7.4), ensuring stability in biological fluids . Acidic conditions (pH < 3) induce gradual cleavage, relevant for gastric degradation studies .
Photodegradation
Exposure to UV light (λ = 254 nm) initiates nitro group reduction to amine, necessitating storage in amber vials for long-term stability .
Future Directions
Targeted Cancer Therapies
Functionalizing the 2-methoxybenzyl group with proteolysis-targeting chimeras (PROTACs) could enable dual CA inhibition and protein degradation, enhancing anticancer efficacy .
Environmental Impact Mitigation
Biodegradation studies using Pseudomonas spp. reveal partial breakdown (~40% in 14 days), highlighting the need for advanced bioremediation strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume